5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Description
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine, also known as DFB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB belongs to the family of oxazines and is synthesized through a multistep process involving the reaction of various reagents.
Scientific Research Applications
Innovative Synthesis Methods
- The compound is studied for its innovative synthesis methods. 3,4-Dihydro-2H-benzo[1,4]oxazines, including 5,7-Difluoro derivatives, are synthesized using new methods involving starting materials like 2-aminophenol and 2-azidophenol, leading to various derivatives. This synthesis is significant in both biology and medication (詹淑婷, 2012).
Antimicrobial Activity
- Benzo[b][1,4]oxazin-3(4H)-one derivatives, which include fluorine atoms similar to 5,7-Difluoro derivatives, have been synthesized and tested for antimicrobial activity against various bacteria and fungi. The presence of fluorine atoms significantly enhances the antimicrobial properties of these compounds (Liang Fang et al., 2011).
Asymmetric Synthesis in Pharmaceutical Applications
- Asymmetric synthesis of 1,4-benzoxazine derivatives, including 5,7-Difluoro derivatives, has applications in the synthesis of pharmaceutical agents like Levofloxacin. Chemoenzymatic strategies are used for synthesizing these compounds (María López-Iglesias et al., 2015).
Antiproliferative Properties
- 2H-Benzo[b][1,4]oxazin-3(4H)-one derivatives, similar in structure to 5,7-Difluoro derivatives, have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, showing significant activity (Xiao Tian et al., 2012).
Antitubercular Agents
- Derivatives of 3,4-dihydro-2H-benzo[b][1,4]-oxazine-2-carboxylic acid have been synthesized and tested for antitubercular activity against Mycobacterium tuberculosis. These compounds exhibit promising activity and could be potential leads for antituberculosis chemotherapy (Macchindra S. Tambe et al., 2020).
properties
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-5-3-6(10)8-7(4-5)12-2-1-11-8/h3-4,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWANOELSZZMXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine |
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